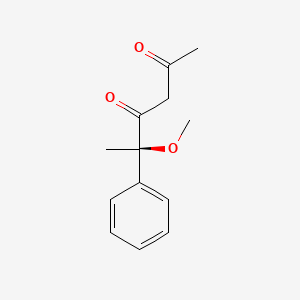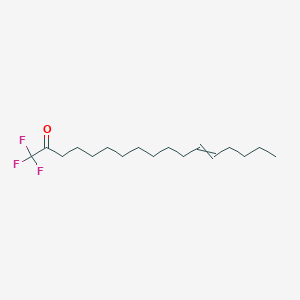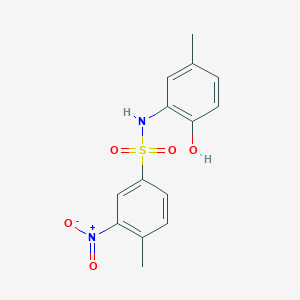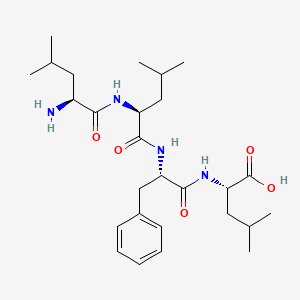
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine is a tetrapeptide composed of three leucine residues and one phenylalanine residue. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Enzymatic synthesis using lipases from sources like Rhizomucor miehei and porcine pancreas has also been explored for producing amino acid esters .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing specific amino acids within the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Major Products
The primary products of these reactions are the individual amino acids or modified peptides, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Biochemistry: Used in studies of protein digestion and catabolism.
Metabolomics: Employed in research to understand metabolic pathways and networks.
Pharmaceuticals: Investigated for its potential therapeutic effects and as a model compound for drug development.
Wirkmechanismus
The mechanism by which L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine exerts its effects involves interactions with specific molecular targets and pathways. For instance, similar compounds like L-Leucyl-L-leucine methyl ester are known to induce apoptosis in immune cells by disrupting lysosomal membrane integrity and activating caspase-3-like proteases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-phenylalanine: A dipeptide with similar structural components.
L-Phenylalanyl-L-leucine: Another dipeptide with reversed amino acid sequence.
N-Formylmethionine-leucyl-phenylalanine: A tripeptide with chemotactic properties.
Eigenschaften
CAS-Nummer |
834899-46-6 |
|---|---|
Molekularformel |
C27H44N4O5 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H44N4O5/c1-16(2)12-20(28)24(32)29-21(13-17(3)4)25(33)30-22(15-19-10-8-7-9-11-19)26(34)31-23(27(35)36)14-18(5)6/h7-11,16-18,20-23H,12-15,28H2,1-6H3,(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
FPCOJECRXGDTQO-MLCQCVOFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
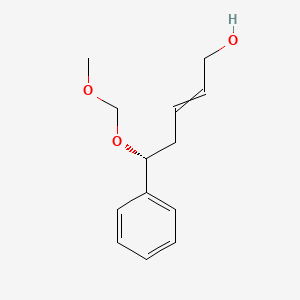
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

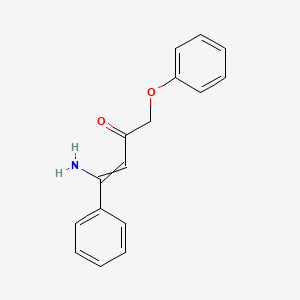
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
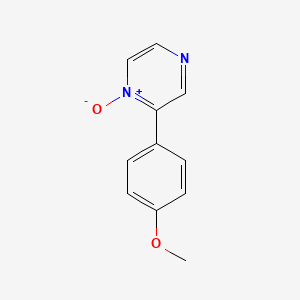
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
